

# In-Depth Technical Guide: Sulforidazine (PubChem CID: 31765)

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An examination of the chemical properties, biological activity, and mechanism of action of the potent dopamine D2 receptor antagonist, Sulforidazine.

For Researchers, Scientists, and Drug Development Professionals.

#### Introduction

This technical guide provides a comprehensive overview of Sulforidazine, a phenothiazine derivative identified in the PubChem database with Compound ID (CID) 31765. While the initial query referenced "SQ-31765," publicly available scientific literature and chemical databases do not recognize this as a standard identifier. The provided PubChem CID corresponds to Sulforidazine, a known metabolite of the antipsychotic drug thioridazine.[1] This document will focus on the available technical data for Sulforidazine, presenting its chemical properties, quantitative biological data, detailed experimental protocols for its characterization, and a visualization of its primary mechanism of action. Sulforidazine is a typical antipsychotic agent that acts as a potent dopamine D2 receptor antagonist.[1][2]

# **Chemical and Physical Properties**

Sulforidazine is a complex organic molecule with the chemical formula C21H26N2O2S2.[3] Its structure consists of a phenothiazine core with a methylsulfonyl group and a piperidine side chain. The key chemical and physical properties are summarized in the table below.



Property	Value	Source
PubChem CID	31765	PubChem
Molecular Formula	C21H26N2O2S2	PubChem[3]
Molecular Weight	402.57 g/mol	PubChem[3]
IUPAC Name	10-[2-(1-methylpiperidin-2- yl)ethyl]-2- methylsulfonylphenothiazine	PubChem[3]
CAS Number	14759-06-9	PubChem[3]
Physical Description	Solid	Human Metabolome Database
Melting Point	121 - 123 °C	Human Metabolome Database
LogP	4.45	Human Metabolome Database

# **Biological Activity**

Sulforidazine's primary pharmacological activity is the antagonism of dopamine D2 receptors, particularly the presynaptic autoreceptors in the striatum. This action leads to an increase in the evoked overflow of dopamine.[1] Notably, Sulforidazine is more potent in this activity than its parent compound, thioridazine.[1]

Parameter	Value	Experimental Conditions	Source
IC50	6.1 nM	Antagonism of apomorphine (30 nM)-induced inhibition of electrically evoked dopamine release from rabbit striatal slices.	Niedzwiecki et al., 1984[1]

# **Metabolism**



## Foundational & Exploratory

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Sulforidazine is a major metabolite of thioridazine and is itself subject to further metabolism. The metabolic profile has been studied in rats, dogs, and humans, with species-specific differences observed.



Species	Route of Administration	Dose	Major Metabolites and % of Dose in Urine (24- 48h)	Source
Rat	Oral	20 mg/kg	Unchanged Sulforidazine: 2.3 ± 0.4% Sulforidazine sulphoxide: 12.1 ± 1.6% Lactam of sulforidazine ring sulphoxide: 3.2 ± 2.6% Lactam of sulforidazine: 0.1 ± 0.1%	Lin et al., 1992[4]
Dog	Oral	37.5 mg	Unchanged Sulforidazine: 7.2 ± 1.9% Sulforidazine ring sulphoxide: 13.3 ± 4.4% Lactam of sulforidazine ring sulphoxide: < 0.1%	Lin et al., 1993[3]
Human	Oral	25.0 mg	Unchanged Sulforidazine: 5.9 ± 0.7% Sulforidazine ring sulphoxide: 13.2 ± 4.6% Lactam of sulforidazine ring sulphoxide: 7.5 ± 2.8%	Lin et al., 1993[3]



## **Experimental Protocols**

# Assessment of Dopamine Autoreceptor Antagonism in Striatal Slices

The following protocol is a detailed methodology for assessing the functional potency of compounds like Sulforidazine as dopamine autoreceptor antagonists, based on the principles described in the literature.[1][5]

#### 1. Tissue Preparation:

- Male rabbits are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1, gassed with 95% O2/5% CO2).
- $\bullet\,$  The striata are dissected and sliced into 300  $\mu m$  thick sections using a McIlwain tissue chopper.
- The slices are then incubated in gassed Krebs-Ringer bicarbonate buffer at 37°C for at least 30 minutes to allow for equilibration.

#### 2. Perfusion and Stimulation:

- Individual striatal slices are placed in a perfusion chamber and continuously superfused with the gassed buffer at a rate of 1 ml/min.
- The slices are subjected to electrical field stimulation (e.g., 0.3 Hz, 2 ms duration, square-wave pulses) to evoke dopamine release.

#### 3. Measurement of Dopamine Release:

- The amount of dopamine in the superfusate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry.
- 4. Experimental Procedure for Antagonism Assay:
- The baseline of electrically evoked dopamine release is established.
- A dopamine agonist, such as apomorphine (e.g., 30 nM), is added to the perfusion buffer to inhibit dopamine release via autoreceptor activation.
- Once the inhibitory effect of the agonist is stable, various concentrations of the antagonist (e.g., Sulforidazine) are added to the perfusion buffer containing the agonist.



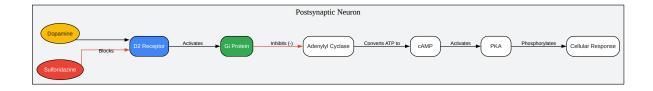
- The ability of the antagonist to reverse the agonist-induced inhibition of dopamine release is measured.
- The concentration of the antagonist that produces 50% reversal of the agonist's effect is determined as the IC50 value.

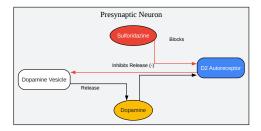
# Signaling Pathway Dopamine D2 Receptor Signaling and Antagonism by Sulforidazine

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[6] Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). On presynaptic neurons, activation of D2 autoreceptors inhibits further dopamine release.[1]

Sulforidazine, as a D2 receptor antagonist, binds to these receptors and blocks the binding of dopamine. This prevents the activation of the Gi protein and the subsequent downstream signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and PKA activity. On presynaptic terminals, this blockade of autoreceptors leads to an enhanced release of dopamine.[1]







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Caption: Dopamine D2 receptor signaling pathway and its antagonism by Sulforidazine.



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